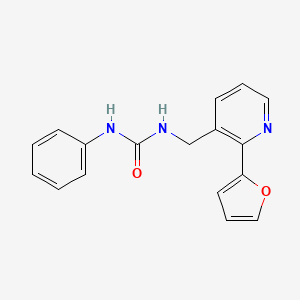
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . The molecule also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The urea group (-NH-CO-NH-) is a functional group that consists of a carbonyl group flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of “1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea” would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal and can be used to determine the three-dimensional structure of the molecule .
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds, particularly imidazo[1,2-a]pyridines, which exhibit a broad spectrum of biological activities. These activities include antibacterial , antifungal , antiviral , and anti-inflammatory effects . Such compounds are also being explored for the treatment of cancer and cardiovascular diseases , as well as Alzheimer’s disease .
Development of Hypnotic Medications
Derivatives of this compound, such as imidazo[1,2-a]pyridin-3-yl-acetic acids, are widely used in medicine. An example is zolpidem, which is employed to treat short-term insomnia and some brain function disorders. The hypnotic effect of zolpidem is based on the blocking of γ-aminobutyric acid receptors, with fewer side effects compared to classical benzodiazepine tranquilizers .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, designed and synthesized from this compound, have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives have exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular agents .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies to measure the toxicological effects on cell lines such as A549. The MTT assay is a common method employed to assess the cytotoxicity effect of novel chalcones derived from this compound against various cell lines .
Multicomponent Condensation Reactions
A significant application of this compound is in multicomponent condensation reactions. It serves as a precursor in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids through a simple and effective method involving the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid. This method is advantageous due to its ability to produce a wide range of products while avoiding complex multistage syntheses .
Molecular Docking Studies
In molecular docking studies, derivatives of this compound have been investigated for their interactions with biological targets. These studies help in understanding the molecular mechanisms of action and the suitability of these derivatives for further development as therapeutic agents .
将来の方向性
特性
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMCDGGYGPHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)
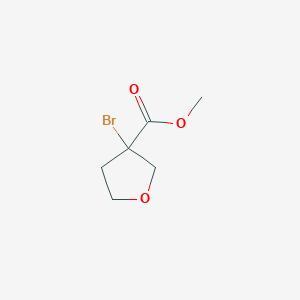
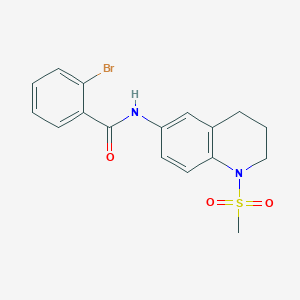
![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

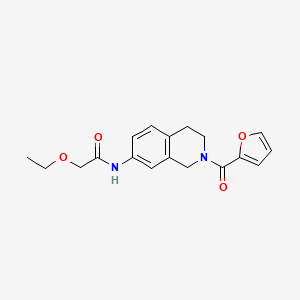
![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2870831.png)
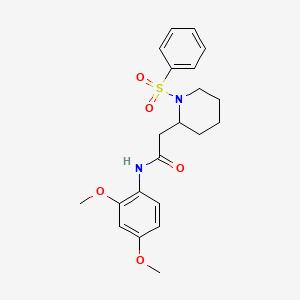
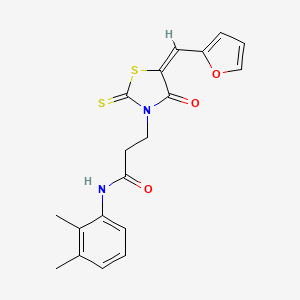
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)

